1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone
Description
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Properties
IUPAC Name |
1-[4-hydroxy-4-[(4-methoxyphenyl)sulfonylmethyl]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-14(2)12-17(20)19-10-8-18(21,9-11-19)13-25(22,23)16-6-4-15(24-3)5-7-16/h4-7,14,21H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGRDPRUJDRTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)(CS(=O)(=O)C2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone, also known by its CAS number 865659-44-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects.
The molecular formula for this compound is C18H27NO5S, with a molar mass of 369.48 g/mol. Its predicted boiling point is approximately 587.1°C, and it has a density of 1.210 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C18H27NO5S |
| Molar Mass | 369.48 g/mol |
| Boiling Point | 587.1°C (predicted) |
| Density | 1.210 g/cm³ (predicted) |
Antibacterial Activity
Research indicates that compounds with similar piperidine structures exhibit varying degrees of antibacterial activity. For instance, studies have shown that piperidine derivatives can effectively inhibit bacterial strains such as Salmonella typhi and Bacillus subtilis. The synthesized derivatives demonstrated moderate to strong antibacterial effects, suggesting that the sulfonamide functionality contributes to their efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been studied extensively. Notably, derivatives of piperidine have been shown to act as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . In a comparative analysis, several piperidine-based compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease and AChE, indicating significant inhibitory potential .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 7l | 2.14 | Urease Inhibitor |
| Compound 7m | 0.63 | AChE Inhibitor |
| Compound 7n | 2.17 | Urease Inhibitor |
| Compound 7o | 1.13 | AChE Inhibitor |
| Compound 7p | 1.21 | Urease Inhibitor |
Other Pharmacological Activities
In addition to antibacterial and enzyme inhibition activities, compounds similar to this compound have been associated with various biological activities:
- Anti-inflammatory : Compounds containing piperidine rings often display anti-inflammatory properties.
- Anticancer : Some studies suggest that these compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells.
- Antidiabetic : Certain derivatives have shown promise in regulating blood glucose levels .
Case Studies
A notable case study involved the synthesis of piperidine derivatives for their pharmacological evaluation. The study highlighted the correlation between structural modifications and biological activity, emphasizing the role of the sulfonamide group in enhancing antibacterial efficacy and enzyme inhibition .
Another research investigation focused on the binding interactions of synthesized compounds with bovine serum albumin (BSA), indicating potential therapeutic applications in drug delivery systems due to favorable binding affinities .
Scientific Research Applications
This compound exhibits several biological activities that make it a candidate for various therapeutic applications:
Antibacterial Activity
Research indicates that compounds with similar piperidine structures show significant antibacterial effects against various strains. For instance, derivatives have been noted to inhibit Salmonella typhi and Bacillus subtilis. The sulfonamide functionality appears to enhance their efficacy significantly.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly for acetylcholinesterase (AChE). This property is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. Comparative studies have reported IC50 values for related piperidine compounds ranging from 0.63 µM to 6.28 µM against urease and AChE, indicating substantial inhibitory potential.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 7l | 2.14 | Urease Inhibitor |
| Compound 7m | 0.63 | Acetylcholinesterase Inhibitor |
| Compound 7n | 2.17 | Urease Inhibitor |
| Compound 7o | 1.13 | Acetylcholinesterase Inhibitor |
| Compound 7p | 1.21 | Urease Inhibitor |
Other Pharmacological Activities
In addition to its antibacterial and enzyme inhibition properties, this compound has been associated with various other biological activities:
- Anti-inflammatory : Compounds containing piperidine rings often exhibit anti-inflammatory properties.
- Anticancer : Some studies suggest potential anticancer effects due to the ability to induce apoptosis in cancer cells.
- Antidiabetic : Certain derivatives have shown promise in regulating blood glucose levels.
Synthesis and Evaluation of Piperidine Derivatives
A notable study focused on synthesizing piperidine derivatives for pharmacological evaluation. It highlighted the correlation between structural modifications and biological activity, emphasizing the role of the sulfonamide group in enhancing antibacterial efficacy and enzyme inhibition.
Binding Interactions with Bovine Serum Albumin
Another investigation explored the binding interactions of synthesized compounds with bovine serum albumin (BSA). The results indicated favorable binding affinities, suggesting potential therapeutic applications in drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
